molecular formula C11H6N2O2 B1660661 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione CAS No. 81198-22-3

5H-Indeno(1,2-c)pyridazine-3(2H),5-dione

Cat. No.: B1660661
CAS No.: 81198-22-3
M. Wt: 198.18 g/mol
InChI Key: LECUEVGPHXYPCK-UHFFFAOYSA-N
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Description

5H-Indeno(1,2-c)pyridazine-3(2H),5-dione is a heterocyclic compound that features a fused indene and pyridazine ring system.

Biochemical Analysis

Biochemical Properties

5H-Indeno(1,2-c)pyridazine-3(2H),5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazinone derivatives, including this compound, have been reported to exhibit antihypertensive activity by virtue of their vasorelaxant properties . This interaction is primarily mediated through the inhibition of specific enzymes involved in the regulation of blood pressure.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazinone derivatives have been shown to possess anti-inflammatory properties, which are mediated through the inhibition of cyclooxygenase enzymes . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s antihypertensive activity is attributed to its ability to inhibit enzymes involved in the renin-angiotensin system, which plays a crucial role in blood pressure regulation . Additionally, its anti-inflammatory properties are mediated through the inhibition of cyclooxygenase enzymes, resulting in reduced production of inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazinone derivatives, including this compound, exhibit stable biochemical properties under controlled conditions . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, affecting its efficacy in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antihypertensive and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s antihypertensive activity is mediated through its interaction with enzymes in the renin-angiotensin system . Additionally, its anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes, which play a role in the metabolism of arachidonic acid.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . For example, its antihypertensive activity is enhanced by its ability to accumulate in vascular tissues, where it exerts its vasorelaxant effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its anti-inflammatory properties are mediated through its localization in the endoplasmic reticulum, where it inhibits cyclooxygenase enzymes involved in the production of inflammatory mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indan-1,2-dione with hydrazine derivatives, leading to the formation of the pyridazine ring . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

5H-Indeno(1,2-c)pyridazine-3(2H),5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

2H-indeno[1,2-c]pyridazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-9-5-8-10(13-12-9)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECUEVGPHXYPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=O)C=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230935
Record name 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81198-22-3
Record name 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081198223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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